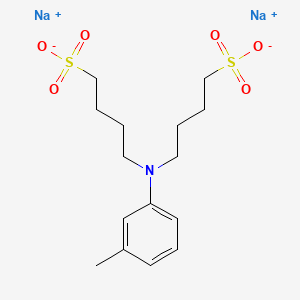

Sodium 4,4'-(m-tolylazanediyl)bis(butane-1-sulfonate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium 4,4’-(m-tolylazanediyl)bis(butane-1-sulfonate) is a chemical compound with the molecular formula C15H23NNa2O6S2 . It has an average mass of 423.456 Da and a monoisotopic mass of 423.076202 Da . The compound is also known by its CAS Number: 127544-88-1 .

Molecular Structure Analysis

The InChI code for Sodium 4,4’-(m-tolylazanediyl)bis(butane-1-sulfonate) is 1S/C15H25NO6S2.2Na/c1-14-7-6-8-15 (13-14)16 (9-2-4-11-23 (17,18)19)10-3-5-12-24 (20,21)22;;/h6-8,13H,2-5,9-12H2,1H3, (H,17,18,19) (H,20,21,22);;/q;2*+1/p-2 . The Canonical SMILES is CC1=CC (=CC=C1)N (CCCCS (=O) (=O) [O-])CCCCS (=O) (=O) [O-]. [Na+]. [Na+] .Applications De Recherche Scientifique

Energy Storage Solutions

Sodium-based energy storage systems, such as sodium-metal batteries (SMBs), offer promising alternatives to traditional lithium-ion batteries. Sodium's chemical and physical properties make it suitable for emerging energy storage technologies. Research highlights the challenges of sodium-metal anodes, including dendrite growth and unstable solid electrolyte interphases, and proposes solutions like improved electrolytes, interfacial engineering, and electrode architectures (Lee et al., 2019). Moreover, room temperature sodium-sulfur batteries are identified as low-cost options for grid-scale energy storage, with developments focusing on enhancing electrochemical performance through material and electrolyte innovations (Kumar et al., 2018).

Advanced Materials and Corrosion Protection

Ionic liquids and deep eutectic solvents are explored for their potential in engineering interphases on reactive metal surfaces, including sodium, to control charge transport and improve performance in high-energy density batteries and corrosion protection (Forsyth et al., 2017). This research indicates the versatility of these materials in enhancing the stability and efficiency of reactive metals in various applications.

Food Industry Applications

In the context of food processing and preservation, sodium salts, including sodium sulfonates, play crucial roles. Studies discuss the use of sodium chloride and its alternatives in processed foods, highlighting the challenges and strategies for sodium reduction without compromising safety, quality, and taste (Albarracín et al., 2011).

Environmental and Health Implications

The environmental and health implications of sodium and its compounds are also a focus of research. Studies on sodium nitroprusside, for example, review its clinical applications and potential toxicities, emphasizing the need for effective antidotes for cyanide poisoning (Hottinger et al., 2014).

Safety And Hazards

Sodium 4,4’-(m-tolylazanediyl)bis(butane-1-sulfonate) is labeled with the GHS07 pictogram. The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Propriétés

IUPAC Name |

disodium;4-[3-methyl-N-(4-sulfonatobutyl)anilino]butane-1-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO6S2.2Na/c1-14-7-6-8-15(13-14)16(9-2-4-11-23(17,18)19)10-3-5-12-24(20,21)22;;/h6-8,13H,2-5,9-12H2,1H3,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXDJGUFSPAFJZ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(CCCCS(=O)(=O)[O-])CCCCS(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NNa2O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694243 |

Source

|

| Record name | Disodium 4,4'-[(3-methylphenyl)azanediyl]di(butane-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 4,4'-(m-tolylazanediyl)bis(butane-1-sulfonate) | |

CAS RN |

127544-88-1 |

Source

|

| Record name | Disodium 4,4'-[(3-methylphenyl)azanediyl]di(butane-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6R,7R)-7-Amino-3-(imidazo[1,2-b]pyridazin-1(5H)-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydroiodide](/img/structure/B597400.png)

![5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid methyl ester](/img/no-structure.png)

![7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol](/img/structure/B597407.png)

![5-Methoxythiazolo[4,5-b]pyridine-2-thiol](/img/structure/B597413.png)